molecular formula C14H15NO3S B4785994 N-(2,4-dimethoxyphenyl)-3-methyl-2-thiophenecarboxamide

N-(2,4-dimethoxyphenyl)-3-methyl-2-thiophenecarboxamide

Cat. No.: B4785994
M. Wt: 277.34 g/mol
InChI Key: JZUQJJXXICLFFR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-methyl-2-thiophenecarboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a carboxamide group attached to a 2,4-dimethoxyphenyl moiety. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-methyl-2-thiophenecarboxamide typically involves the condensation of 2,4-dimethoxyaniline with 3-methyl-2-thiophenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-methyl-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at the positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are often performed in dry ether or THF.

    Substitution: Electrophiles such as bromine or nitronium ions; reactions are conducted in solvents like chloroform or nitrobenzene.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the carboxamide to an amine.

    Substitution: Introduction of substituents such as halogens or nitro groups on the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-3-methyl-2-thiophenecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial RNA polymerase, thereby preventing the synthesis of essential bacterial RNA . Molecular docking studies have shown that the compound interacts with the switch region of the bacterial RNA polymerase, disrupting its function and leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-3-methyl-2-thiophenecarboxamide is unique due to its specific combination of a thiophene ring and a carboxamide group attached to a 2,4-dimethoxyphenyl moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-9-6-7-19-13(9)14(16)15-11-5-4-10(17-2)8-12(11)18-3/h4-8H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUQJJXXICLFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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